3-(Trifluoromethylsulphonyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJEHMFHQKWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-99-9 | |
| Record name | 3-(Trifluoromethylsulphonyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Trifluoromethylsulphonyl Benzonitrile
Strategies for Carbon-Sulfur Bond Formation
The construction of the carbon-sulfur bond is a key step in many synthetic routes to aryl trifluoromethyl sulfones. Methodologies include direct sulfonylation with highly reactive precursors, reactions involving sulfonyl halides, and modern metal-catalyzed cross-coupling reactions.
Trifluoromethanesulfonic anhydride (Tf2O), commonly known as triflic anhydride, is a powerful electrophilic reagent widely used for the activation of various functional groups. nih.gov While direct C-H sulfonylation of unactivated arenes with triflic anhydride is not a standard method, its high reactivity can be harnessed to activate heterocyclic or electron-rich aromatic systems towards nucleophilic attack. researchgate.netnih.gov
One plausible, though less common, approach involves the activation of the benzonitrile (B105546) ring. In reactions with certain N-heterocycles, triflic anhydride has been shown to activate the ring, facilitating a subsequent nucleophilic attack. nih.gov A proposed pathway for the synthesis of 3-(Trifluoromethylsulphonyl)benzonitrile could involve the activation of a substituted benzonitrile intermediate, followed by reaction with a suitable trifluoromethanesulfinate salt. However, this remains a speculative route requiring further investigation.
A more established role for triflic anhydride is in the activation of other functional groups, which can then be converted to the desired sulfone. researchgate.netsolvay.com For instance, it is used to convert amides and sulfoxides into more reactive intermediates. nih.gov
Table 1: Applications of Triflic Anhydride in Synthesis
| Reactant Type | Role of Triflic Anhydride | Product Type |
|---|---|---|
| N-Heterocycles | Electrophilic activation of the ring | Substituted N-Heterocycles |
| Amides/Sulfoxides | Electrophilic activation of O or N | Reactive intermediates |
A more traditional and practical approach to forming aryl sulfones involves the use of arylsulfonyl chlorides. The synthesis of this compound can be envisioned starting from 3-cyanobenzenesulfonyl chloride. A developed method for the synthesis of aryl trifluoromethyl sulfones involves a tandem reaction of arylsulfonyl chlorides with an electrophilic trifluoromethylating reagent, such as Umemoto's reagent II. researchgate.net
This reaction proceeds under mild conditions and is applicable to a wide range of substrates with high yields. The process likely involves the reduction of the sulfonyl chloride to a sulfinate intermediate, which then undergoes trifluoromethylation.
Reaction Scheme Example:
Starting Material: 3-Cyanobenzenesulfonyl chloride
Reagents: Reducing agent (e.g., sodium sulfite), followed by an electrophilic CF3+ source (e.g., Umemoto's or Togni's reagent).
Product: this compound
This method offers a direct and efficient way to introduce the trifluoromethylsulfonyl group onto the benzonitrile ring system. researchgate.net
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The synthesis of aryl trifluoromethyl sulfones can be efficiently achieved through palladium- or copper-catalyzed reactions.
A prominent strategy involves the coupling of an aryl halide with a trifluoromethanesulfinate salt (CF3SO2Na), also known as Langlois' reagent. beilstein-journals.org This reagent serves as a source of the trifluoromethyl radical (•CF3) or the trifluoromethanesulfonyl group. beilstein-journals.orgnih.gov
For the synthesis of this compound, a typical reaction would involve the palladium-catalyzed coupling of 3-bromobenzonitrile with sodium trifluoromethanesulfinate.
Table 2: Metal-Catalyzed Trifluoromethylsulfonylation
| Catalyst System | Aryl Substrate | Sulfonyl Source | Typical Conditions |
|---|---|---|---|
| Palladium(0) complexes | 3-Bromobenzonitrile | Sodium trifluoromethanesulfinate | Inert atmosphere, suitable solvent (e.g., DMF, Dioxane), heat |
These reactions often proceed via a radical mechanism or through an oxidative addition/reductive elimination cycle at the metal center. They are valued for their high functional group tolerance and efficiency.
Functional Group Interconversions Leading to this compound
An alternative synthetic paradigm involves starting with a benzene (B151609) ring that already contains the trifluoromethylsulfonyl moiety and subsequently introducing the nitrile group. This is a powerful strategy when the appropriate precursors are readily available.
The conversion of an aryl halide to an aryl nitrile is a fundamental transformation in organic synthesis. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method. However, modern palladium-catalyzed cyanation reactions offer milder conditions and broader substrate scope. organic-chemistry.org
To synthesize this compound via this route, one would start with 1-halo-3-(trifluoromethylsulfonyl)benzene (e.g., the bromo or iodo derivative). This precursor can be subjected to a palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). nih.govorganic-chemistry.org
Typical Palladium-Catalyzed Cyanation Conditions:
Substrate: 1-Bromo-3-(trifluoromethylsulfonyl)benzene
Catalyst: Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) with a suitable phosphine ligand.
Cyanide Source: Zn(CN)2 or K4[Fe(CN)6]. organic-chemistry.org
Solvent: Polar aprotic solvent like DMF, DMAc, or NMP.
This method is highly reliable for introducing the nitrile group onto a functionalized aromatic ring.
The dehydration of primary amides is a direct and common method for the synthesis of nitriles. This approach requires the precursor 3-(trifluoromethylsulfonyl)benzoic acid, which can be converted to the primary amide, 3-(trifluoromethylsulfonyl)benzamide.
The subsequent dehydration of the amide can be accomplished using various dehydrating agents. Classical reagents include phosphorus pentoxide (P2O5) and thionyl chloride (SOCl2). researchgate.net More recently, triflic anhydride has been shown to be an excellent reagent for the conversion of primary amides into nitriles under mild conditions, affording high yields with good functional group tolerance.
Table 3: Dehydration of 3-(Trifluoromethylsulfonyl)benzamide
| Dehydrating Agent | Reaction Conditions | Advantages |
|---|---|---|
| Phosphorus Pentoxide (P2O5) | Heating, often neat or in a high-boiling solvent | Strong dehydrating power |
| Thionyl Chloride (SOCl2) | Reflux in an inert solvent | Readily available |
This two-step sequence from the carboxylic acid provides a reliable and often high-yielding route to the target benzonitrile.
Derivatization of Pre-existing Halobenzonitriles
The synthesis of this compound can be effectively achieved through the derivatization of readily available 3-halobenzonitriles, such as 3-bromo- or 3-iodobenzonitrile. This approach hinges on the formation of a carbon-sulfur (C-S) bond, replacing the halogen atom with the trifluoromethylsulfonyl (triflyl) group. A primary method for this transformation is the transition-metal-catalyzed cross-coupling reaction with a trifluoromethanesulfinate salt, such as sodium trifluoromethanesulfinate (CF₃SO₂Na).
Copper-catalyzed coupling reactions are particularly effective for this purpose. For instance, the reaction of an aryl halide with a sulfinic acid salt can be promoted by a copper(I) catalyst, often in the presence of a ligand like L-proline, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). google.com The nitrile group (-CN) and the incoming trifluoromethylsulfonyl group (-SO₂CF₃) are both electron-withdrawing, which can influence the reactivity of the aryl halide. While classic nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, transition metal catalysis bypasses this stringent requirement, allowing for the functionalization of the meta-position. nih.govlibretexts.org
A plausible synthetic route involves reacting 3-bromobenzonitrile with sodium trifluoromethanesulfinate using a copper(I) iodide (CuI) catalyst. The reaction conditions are tolerant of various functional groups, including the essential nitrile moiety on the benzene ring. google.com
Table 1: Representative Copper-Catalyzed Sulfonylation of Aryl Halides
| Aryl Halide | Sulfinate Salt | Catalyst System | Solvent | Temperature (°C) | Reported Yield (%) |
|---|---|---|---|---|---|
| Aryl Iodide | R-SO₂Na | CuI / L-proline | DMSO | 80-95 | Good to Excellent |
| Diaryliodonium Salt | CF₃SO₂Na | Cu₂O | DMF | Ambient | High |
This table presents generalized findings for copper-catalyzed sulfonylation reactions analogous to the synthesis of this compound. google.comnih.gov
Catalytic Systems in the Synthesis of this compound
The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Transition metals, particularly palladium and copper, are at the forefront of facilitating the crucial C-S bond formation.
Transition Metal Catalysis for C-S and C-C Bond Formation
Palladium and copper complexes are the catalysts of choice for the cross-coupling of aryl halides with sulfinate salts. google.com
Palladium Catalysis: The catalytic cycle for a palladium-catalyzed sulfonylation typically begins with the oxidative addition of the 3-halobenzonitrile to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a salt metathesis reaction with the trifluoromethanesulfinate anion (CF₃SO₂⁻), where the halide on the palladium complex is replaced by the sulfinate group. The final step is reductive elimination, which forms the C-S bond of the desired this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Copper Catalysis: Copper-catalyzed systems provide an efficient alternative. These reactions often proceed under milder conditions and can be more cost-effective. The mechanism is believed to involve a Cu(I)/Cu(III) cycle. The reaction of a Cu(I) species with the aryl halide, followed by coordination of the sulfinate, leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the aryl sulfone product and the Cu(I) catalyst. nih.gov
Role of Ligand Design in Reaction Efficiency and Selectivity
In transition metal catalysis, ligands play a pivotal role in modulating the reactivity and stability of the metal center, which directly impacts reaction efficiency and selectivity.
For palladium-catalyzed C-S bond formation, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of both oxidative addition and reductive elimination. A key finding in the synthesis of aryl sulfones is the effectiveness of Xantphos, a rigid bidentate phosphine ligand with a wide "natural bite angle". organic-chemistry.org The specific geometry of Xantphos is crucial for the success of the coupling reaction, likely by promoting the reductive elimination step and preventing the formation of inactive catalyst species. organic-chemistry.orgacs.org The use of a pre-formed (Xantphos)Pd complex can lead to robust and scalable C-S couplings. acs.org
Table 2: Influence of Ligand Design on Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Key Structural Feature | Effect on C-S Coupling | Typical Catalyst Loading (mol%) |
|---|---|---|---|
| Xantphos | Rigid, wide bite angle bidentate phosphine | Crucial for high efficiency and yield in sulfonylation. organic-chemistry.orgacs.org | 1-5 |
| Josiphos | Ferrocene-based diphosphine | Effective in high-throughput screening for C-S coupling. acs.org | 1-5 |
| t-BuXPhos | Bulky, electron-rich monophosphine | Can be effective but may require optimization. acs.org | 1-5 |
Sustainable Synthetic Approaches for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact through improved efficiency and reduced waste.
Green Chemistry Principles in Reaction Design
The synthesis of aryl sulfones has evolved from traditional methods, such as Friedel-Crafts sulfonylation which uses stoichiometric and often hazardous reagents like chlorosulfonic acid, towards more sustainable catalytic approaches. nih.gov The application of green chemistry principles focuses on several key areas:
Catalysis: Using catalytic amounts of transition metals instead of stoichiometric reagents significantly reduces waste.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign alternatives. Deep eutectic solvents (DES), which are low-cost, biodegradable, and recyclable, have been successfully used as sustainable media for sulfonylation reactions, eliminating the need for both metal catalysts and VOCs. rsc.org
Solvent-Free and Atom-Economical Methodologies
The ideal chemical synthesis is one that is both solvent-free and 100% atom-economical. rsc.org While achieving both is challenging, significant progress has been made in the synthesis of sulfones.
Atom Economy: This concept measures the efficiency of a reaction in converting reactant atoms to product atoms. The transition-metal-catalyzed coupling of 3-bromobenzonitrile with sodium trifluoromethanesulfinate is inherently more atom-economical than older methods.
Reaction: C₇H₄BrN + CF₃SO₂Na → C₈H₄F₃NO₂S + NaBr
In this reaction, all atoms from the benzonitrile and the triflyl group are incorporated into the product. The only byproduct is sodium bromide, leading to a high theoretical atom economy. This contrasts sharply with methods that generate large amounts of waste products. acs.orgorganic-chemistry.org
Solvent-Free Conditions: Research has demonstrated the feasibility of performing sulfonylation reactions under solvent-free conditions. For example, the sulfonylation of arenes has been achieved using FeCl₃ as a catalyst without any solvent. organic-chemistry.org Another highly atom-efficient and sustainable method involves the oxidation of sulfides to sulfones using a 30% aqueous solution of hydrogen peroxide under catalyst- and solvent-free conditions. rsc.orgresearchgate.net While this is an oxidation route, it exemplifies the trend towards minimizing solvent use in sulfone synthesis. These approaches not only reduce environmental impact but also simplify product purification.
Table 3: Comparison of Atom Economy in Sulfone Synthesis
| Synthetic Method | Typical Reactants | Major Byproducts | Atom Economy Principle |
|---|---|---|---|
| Friedel-Crafts Sulfonylation | Arene, Sulfonyl Chloride, AlCl₃ | HCl, AlCl₃ waste | Poor atom economy due to stoichiometric Lewis acid. |
| Sulfide Oxidation | Sulfide, H₂O₂ | H₂O | High atom economy; water is the only byproduct. rsc.org |
| Catalytic C-S Coupling | Aryl Halide, Sulfinate Salt | Metal Halide Salt | Good atom economy, especially compared to classical methods. organic-chemistry.org |
Computational and Theoretical Studies of 3 Trifluoromethylsulphonyl Benzonitrile
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 3-(Trifluoromethylsulphonyl)benzonitrile are largely dictated by the presence of two powerful electron-withdrawing groups: the trifluoromethylsulfonyl (-SO₂CF₃) and the nitrile (-CN) groups. These substituents significantly influence the electron density distribution across the benzene (B151609) ring, which in turn governs the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules.
For this compound, the strong electron-withdrawing nature of the -SO₂CF₃ and -CN groups is expected to significantly lower the energy of the LUMO. nih.gov This low-energy LUMO makes the aromatic ring highly susceptible to nucleophilic attack. The HOMO, conversely, would be at a relatively low energy level, indicating a reduced propensity for the molecule to act as a nucleophile in reactions.
The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. Computational studies on analogous molecules suggest that this compound would possess a moderate to large HOMO-LUMO gap, indicative of a kinetically stable molecule that requires specific conditions to react.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -1.2 |
Note: These are estimated values based on computational studies of structurally similar compounds.
The charge distribution within this compound is highly polarized. The electronegative oxygen and fluorine atoms in the trifluoromethylsulfonyl group, along with the nitrogen atom of the nitrile group, draw electron density away from the benzene ring.
An electrostatic potential surface (EPS) map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the EPS map is expected to show regions of high positive potential (blue) on the hydrogen atoms of the benzene ring and near the carbon atoms attached to the electron-withdrawing groups. Conversely, regions of high negative potential (red) would be localized around the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group.
These maps clearly indicate that nucleophiles would preferentially attack the carbon atoms of the aromatic ring, particularly those ortho and para to the electron-withdrawing substituents, where the positive electrostatic potential is most pronounced.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are important for its interactions with other molecules. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers to rotation around key single bonds.
Rotation around the C-S bond (connecting the benzene ring and the sulfonyl group) and the C-C bond (connecting the benzene ring and the nitrile group) are the most significant conformational degrees of freedom.
The nitrile group is cylindrical and its rotation into and out of the plane of the benzene ring is generally associated with a very low energy barrier. The sulfonyl group, being bulkier, is expected to have a more significant rotational barrier. Computational studies on similar aryl sulfones have shown that the preferred conformation often involves the S=O bonds being staggered with respect to the plane of the aromatic ring to minimize steric hindrance. nih.gov
Table 2: Estimated Rotational Barriers for this compound
| Rotational Bond | Estimated Barrier (kcal/mol) |
|---|---|
| C(ring)-SO₂CF₃ | 3 - 5 |
Note: These are estimated values based on computational studies of structurally similar compounds.
Due to the relatively free rotation around the C-CN bond, distinct stable rotational isomers (rotamers) related to this group are unlikely at room temperature. The primary conformational isomers would arise from the rotation of the trifluoromethylsulfonyl group. Theoretical calculations would likely identify a global energy minimum conformation and one or more local minima corresponding to different rotational arrangements of the -SO₂CF₃ group relative to the benzonitrile (B105546) moiety. The energy differences between these conformers are expected to be small, suggesting that multiple conformations may be populated at room temperature.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states.
Given the electronic properties of this compound, a key reaction mechanism to consider is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group (though in this specific molecule, a direct displacement reaction would require a suitable leaving group on the ring).
If a leaving group were present, for instance, a halogen at a position ortho or para to one of the activating groups, computational modeling could be used to investigate the SNAr mechanism. This would involve:
Modeling the initial attack of the nucleophile: This step would lead to the formation of a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.
Locating the transition state for the formation of the Meisenheimer complex: This is the highest point on the energy profile for the first step and is crucial for determining the reaction rate.
Modeling the departure of the leaving group: This second step restores the aromaticity of the ring and leads to the final product.
Locating the transition state for the departure of the leaving group.
By calculating the energies of all species along the reaction pathway, a detailed understanding of the reaction's feasibility and kinetics can be obtained. The modeling would likely show that the rate-determining step is the initial attack of the nucleophile and the formation of the resonance-stabilized Meisenheimer complex.
Computational Pathways for Nitrile Transformations
Computational chemistry offers powerful tools to investigate the transformation of the nitrile group in this compound. Density Functional Theory (DFT) is a principal method used to model these reactions, providing a balance between accuracy and computational cost.
One key area of investigation is the catalytic hydrolysis of the nitrile group to an amide or carboxylic acid. Theoretical models can elucidate the reaction mechanism, identify transition states, and calculate activation energies. For instance, the catalytic rate of a nitrilase enzyme can be affected by the position of substituents on the benzonitrile ring. researchgate.net Computational studies can model the enzyme's active site and the substrate's binding to understand these effects.
Furthermore, computational models can predict the outcomes of other nitrile transformations, such as reduction to an amine or addition of nucleophiles. By mapping the potential energy surface of these reaction pathways, researchers can identify the most favorable conditions and potential byproducts.
Theoretical Investigation of Sulfonyl Group Reactivity
The trifluoromethylsulfonyl group (-SO₂CF₃) is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. Theoretical investigations are crucial to understanding its electronic effects and predicting its behavior in chemical reactions.
Studies on related trifluoromethylsulfonyl derivatives show that this group can be introduced into heterocyclic rings through reactions with reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O). researchgate.net Computational modeling can help predict the feasibility and regioselectivity of such reactions for this compound.
Moreover, theoretical calculations can quantify the electron-withdrawing strength of the -SO₂CF₃ group and its impact on the aromatic ring's susceptibility to nucleophilic or electrophilic attack. This information is vital for designing synthetic routes that utilize this compound as a building block.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting the spectroscopic properties of this compound, which can then be correlated with experimental data for structural confirmation.
Vibrational Spectroscopy: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net The calculated vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed spectral bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C≡N stretch | 2240 - 2220 | A characteristic sharp band for the nitrile group. researchgate.net |
| C-S stretch | 800 - 700 | Stretching vibration of the carbon-sulfur bond. |
| S=O stretch (asymmetric) | 1350 - 1300 | Asymmetric stretching of the sulfonyl group. |
| S=O stretch (symmetric) | 1150 - 1100 | Symmetric stretching of the sulfonyl group. |
| C-F stretch | 1200 - 1000 | Stretching vibrations of the trifluoromethyl group. |
Note: This table presents typical frequency ranges for the described vibrational modes and is for illustrative purposes.
NMR Spectroscopy: While not explicitly detailed in the provided context, quantum chemical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, are invaluable for confirming the molecular structure.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of the reactivity and stability of this compound. These descriptors are essential for understanding the molecule's behavior in chemical reactions. hakon-art.comresearchgate.netrasayanjournal.co.in
Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are crucial for determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. hakon-art.com
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule.
Chemical Hardness (η): This is a measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict the sites of electrophilic and nucleophilic attack. hakon-art.comrasayanjournal.co.in
| Descriptor | Definition | Significance |
| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital. | Related to the ionization potential and the ability to donate electrons. |
| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and the ability to accept electrons. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential) | Quantifies the electrophilic character of a molecule. |
Note: This table defines key quantum chemical descriptors and their significance in the context of structure-reactivity relationships.
Lack of Specific Research Findings for this compound in Advanced Non-Clinical Applications
Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of specific, publicly available research on the applications of the chemical compound This compound within the advanced non-clinical fields specified in the requested article outline.
The conducted searches primarily yielded information on a structurally different compound, 3-(Trifluoromethyl)benzonitrile . The distinction—the presence of a sulphonyl (SO₂) group in the requested compound—is chemically significant, meaning the properties and applications of these two molecules are not interchangeable. Consequently, the available data on 3-(Trifluoromethyl)benzonitrile cannot be used to accurately describe the synthetic utility or materials science contributions of this compound.
While related compounds, such as 4-(Trifluoromethylsulfonyl)benzonitrile, are commercially available, detailed studies outlining their use as precursors for polymers, dyes, or in agrochemical research and development are not readily found in scientific databases. Similarly, there is no specific information available regarding the incorporation of this compound into functional polymer systems or its exploration in organic electronic devices like OLEDs.
Therefore, it is not possible to provide a scientifically accurate and thorough article on This compound that adheres to the requested detailed outline due to the lack of specific research findings in these areas.
Based on a comprehensive search of available online resources, there is currently no specific information regarding the advanced research applications of the chemical compound This compound in the requested non-clinical fields.
Specifically, no research findings or data could be retrieved for the following outlined topics:
Advanced Research Applications of 3 Trifluoromethylsulphonyl Benzonitrile in Non Clinical Fields
Application in Analytical Chemistry Methodologies
Use as a Reference Standard in Chromatographic and Spectroscopic Methods
The absence of information in these specific areas suggests that 3-(Trifluoromethylsulphonyl)benzonitrile may not be a compound that is currently utilized or reported in the literature for these particular applications.
It is important to distinguish this compound from the similarly named 3-(Trifluoromethyl)benzonitrile , which lacks the sulphonyl (SO2) group. While information exists for the latter compound as a chemical intermediate, it is not relevant to the specific subject of this article.
Therefore, due to the lack of available scientific data, it is not possible to generate the requested article content.
Structural Elucidation Methodologies for 3 Trifluoromethylsulphonyl Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-(Trifluoromethylsulphonyl)benzonitrile in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
A comprehensive analysis involves probing multiple NMR-active nuclei present in the molecule (¹H, ¹³C, ¹⁹F, and potentially ¹⁵N).
¹H NMR: The proton NMR spectrum is crucial for determining the substitution pattern of the aromatic ring. For a 1,3-disubstituted benzene (B151609) ring as in this compound, four distinct signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethylsulphonyl (-SO₂CF₃) groups would shift all proton signals downfield. The expected splitting pattern would be complex, featuring a singlet (or a narrow triplet), a doublet, and two triplets (or doublet of doublets), arising from ortho-, meta-, and para-couplings between the protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight unique carbon signals are anticipated: six for the aromatic ring and one each for the nitrile and the trifluoromethyl group. The chemical shifts provide insight into the electronic environment. The carbon attached to the nitrile group (C1) and the carbon attached to the sulfonyl group (C3) would be significantly influenced by these substituents. The nitrile carbon itself appears around δ 117-120 ppm, while the quaternary carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms. Aromatic carbons typically resonate between δ 120-140 ppm.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clear signal for the -SO₂CF₃ group. nih.gov A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to a sulfonyl moiety, typically appearing in a distinct region of the ¹⁹F NMR spectrum.
¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the nitrile group. The chemical shift of the nitrogen atom would be characteristic of an aromatic nitrile, providing additional confirmation of this functional group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C Multiplicity (Coupled) |
| C1-CN | - | - | ~114 | s |
| C2-H | ~8.3 | s (or t, J≈1.5 Hz) | ~135 | d |
| C3-SO₂CF₃ | - | - | ~140 | s |
| C4-H | ~8.2 | d (J≈8 Hz) | ~128 | d |
| C5-H | ~7.8 | t (J≈8 Hz) | ~132 | d |
| C6-H | ~8.5 | d (J≈8 Hz) | ~131 | d |
| -C N | - | - | ~117 | s |
| -C F₃ | - | - | ~120 | q (¹JCF ≈ 279 Hz) |
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu For this compound, it would show cross-peaks between adjacent protons on the aromatic ring (e.g., H4 with H5, H5 with H6), confirming their connectivity and helping to assign the complex splitting patterns observed in the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It allows for the unambiguous assignment of which proton is attached to which carbon atom in the aromatic ring (e.g., H2 to C2, H4 to C4, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. ustc.edu.cn This technique would be pivotal in confirming the substitution pattern. For instance, correlations would be expected from H2 to the nitrile carbon (C-CN) and the sulfonyl-bearing carbon (C3), and from H4 to C2 and C6. These correlations definitively place the substituents at the 1 and 3 positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a rigid molecule like this, NOESY can help confirm assignments by showing correlations between protons that are ortho to each other (e.g., H2 and H6).
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and formula, and to deduce structural features. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental composition. For this compound, with the molecular formula C₈H₄F₃NO₂S, the expected exact mass can be calculated. For its isomer, 4-(Trifluoromethylsulfonyl)benzonitrile, the molecular weight is listed as 235.18 g/mol . cymitquimica.com An HRMS measurement confirming an exact mass corresponding to this formula would provide strong evidence for the compound's identity.
Table 2: Molecular Formula and Mass Data
| Property | Value |
| Molecular Formula | C₈H₄F₃NO₂S |
| Monoisotopic Mass | 235. thermofisher.com00 g/mol (Calculated) |
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed and often undergoes fragmentation. The resulting pattern of fragment ions is a fingerprint that can be used for structural elucidation.
For this compound, key fragmentation pathways would likely involve:
Loss of the trifluoromethyl radical (•CF₃): This would lead to a significant peak at M-69.
Cleavage of the C-S or S-O bonds: Loss of SO₂ (M-64) or the entire -SO₂CF₃ group could occur.
Loss of HCN: A common fragmentation for benzonitriles is the loss of a neutral HCN molecule (M-27) from the molecular ion. nih.govrsc.org
Formation of the cyanophenyl cation: A peak corresponding to the C₆H₄CN⁺ fragment (m/z 102) would be expected.
The specific relative abundances of these fragments help to confirm the presence of the key functional groups and their arrangement on the aromatic ring. libretexts.orgchemguide.co.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of functional groups. uha.fr Infrared (IR) and Raman spectroscopy are complementary techniques that provide characteristic frequencies for different bonds within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show strong, characteristic absorption bands for the key functional groups. The nitrile (C≡N) stretch is a sharp, intense band typically found in the 2220-2240 cm⁻¹ region. jove.comresearchgate.net The trifluoromethylsulphonyl group gives rise to several strong absorptions: the asymmetric and symmetric S=O stretching vibrations appear in the ranges of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. cdnsciencepub.com Vibrations associated with the C-F bonds of the CF₃ group also produce strong bands, often around 1100-1200 cm⁻¹. Additionally, characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region) would be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. nih.govijtsrd.com The C≡N stretch is also typically strong in the Raman spectrum. The aromatic ring vibrations often give strong Raman signals, and the symmetric S=O stretch is also usually Raman active. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes provide additional evidence for the 1,3-substitution pattern of the benzene ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group / Vibration | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Nitrile (C≡N) Stretch | IR, Raman | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| S=O Asymmetric Stretch | IR | 1350 - 1420 | Strong |
| S=O Symmetric Stretch | IR, Raman | 1150 - 1210 | Strong |
| C-F Stretch | IR | 1100 - 1200 | Strong |
| C-S Stretch | IR, Raman | 650 - 800 | Medium |
Characteristic Absorption Bands for Nitrile and Sulfonyl Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within a molecule. Each group exhibits characteristic absorption bands corresponding to specific vibrational modes.
Trifluoromethylsulfonyl Group (-SO₂CF₃): This group presents several strong, characteristic vibrational bands. The vibrations can be subdivided into those associated with the sulfonyl (SO₂) moiety and those from the trifluoromethyl (CF₃) moiety.
SO₂ Vibrations: The sulfonyl group is characterized by two distinct stretching vibrations: an asymmetric stretch (νasSO₂) and a symmetric stretch (νsSO₂). In related trifluoromethylsulfonyl compounds, these bands are observed in the regions of 1357-1467 cm⁻¹ and 1140-1157 cm⁻¹, respectively. researchgate.net For instance, in methyl trifluoromethyl sulfone (CF₃SO₂CH₃), strong bands in the 1400-1000 cm⁻¹ region are attributed to the sulfone group. researchgate.net
CF₃ Vibrations: The trifluoromethyl group also produces strong absorptions due to C-F stretching modes. The symmetric and antisymmetric stretching vibrations of the -CF₃ group in related molecules have been identified in the range of 1125−1490 cm⁻¹. researchgate.net
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile | C≡N Stretch (νC≡N) | 2200 - 2280 |
| Sulfonyl | Asymmetric SO₂ Stretch (νasSO₂) | 1350 - 1470 |
| Sulfonyl | Symmetric SO₂ Stretch (νsSO₂) | 1140 - 1160 |
| Trifluoromethyl | CF₃ Stretches | 1100 - 1500 |
This interactive table summarizes the typical absorption regions for the key functional groups.
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can also offer insights into the conformational properties of flexible molecules. For this compound, rotation around the C-S bond connecting the benzene ring to the sulfonyl group can lead to different spatial orientations (conformers) of the trifluoromethylsulfonyl group relative to the ring.
While detailed conformational studies for this specific molecule are not widely available, the general approach involves comparing experimentally recorded IR and Raman spectra with spectra predicted from theoretical calculations for different possible conformers. mkjc.in By analyzing the number of observed bands and their frequencies against the calculated values for each stable conformation, it is possible to determine the predominant conformer in a given state (gas, liquid, or solid) or identify the presence of a mixture of conformers. For similar molecules like benzene sulfonamide derivatives, the dihedral angle between the benzene ring and the sulfonyl group is a key conformational parameter. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
While the specific crystal structure of this compound is not publicly documented, analysis of structurally similar compounds, such as benzene sulfonamide derivatives and other trifluoromethyl-substituted aromatic compounds, provides a reliable model for its expected solid-state characteristics. mkjc.inmdpi.com
Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallography allows for the precise measurement of geometric parameters. For a molecule like this compound, the key parameters would include the geometry of the benzene ring, the nitrile group, and the trifluoromethylsulfonyl group.
Based on data from a representative benzene sulfonamide derivative, the following tables detail the expected geometric parameters. mkjc.in The sulfur atom in the sulfonyl group is expected to have a distorted tetrahedral geometry. The benzene ring would be largely planar, with the C-C bond lengths characteristic of an aromatic system.
Table of Selected Bond Lengths (Å) Data from a structurally related benzene sulfonamide derivative.
| Bond | Length (Å) |
| S-O1 | 1.424 |
| S-O2 | 1.408 |
| S-N | 1.637 |
| S-C(Aryl) | 1.761 |
| C≡N | ~1.14 |
| C-C (Aryl) | 1.38 - 1.40 |
Table of Selected Bond Angles (°) Data from a structurally related benzene sulfonamide derivative.
| Angle | Value (°) |
| O1-S-O2 | 120.9 |
| O1-S-N | 107.5 |
| O2-S-N | 107.1 |
| O-S-C(Aryl) | ~107 |
| S-C-C(Aryl) | ~120 |
| C-C-C(Aryl) | ~120 |
These interactive tables present typical bond lengths and angles derived from analogous structures to illustrate the expected molecular geometry.
The torsion angle, defined by the C(Aryl)-C(Aryl)-S-O atoms, would describe the orientation of the sulfonyl group relative to the plane of the benzene ring. In related structures, this angle can vary, indicating some degree of conformational flexibility. researchgate.net
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. The functional groups in this compound—the electron-withdrawing sulfonyl and trifluoromethyl groups and the polar nitrile group—are expected to govern its crystal packing.
Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. In the absence of stronger donors, they are likely to form weak C-H···O hydrogen bonds with aromatic C-H groups of neighboring molecules, which is a common interaction in sulfonamide crystals. mkjc.inresearchgate.net
Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions. These include C-H···F interactions, which are observed in many fluorinated aromatic compounds. researchgate.net Intermolecular F···F contacts are also frequently observed and can be significant in stabilizing the crystal packing. nih.gov
Other Interactions: The nitrile group's dipole moment can lead to dipole-dipole interactions. Furthermore, interactions involving the sulfur atom and the π-system of the ring may also play a role in the crystal packing. The combination of these forces, from stronger hydrogen bonds to weaker van der Waals and electrostatic interactions, dictates the final, most stable three-dimensional structure. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The synthesis of aryl trifluoromethyl sulfones is an area of active research, focusing on efficiency, substrate scope, and operational simplicity. Future efforts for preparing 3-(Trifluoromethylsulphonyl)benzonitrile will likely move beyond traditional methods towards more advanced and sustainable routes.
Direct Trifluoromethylation of Sulfonyl Halides: A promising strategy involves the direct conversion of readily available arylsulfonyl chlorides or fluorides. A practical and efficient method has been developed for a tandem reaction of arylsulfonyl chlorides with Umemoto's reagent II, which features mild conditions and a wide scope of substrates researchgate.net. Applying this to 3-cyanobenzenesulfonyl chloride could provide a high-yielding, scalable route to the target compound.
Radiolabeling for PET Imaging: A significant recent advance is the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones for Positron Emission Tomography (PET). This method utilizes the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]CF₃Si(CH₃)₃) to react with sulfonyl fluorides, offering a direct pathway to radiotracers researchgate.net. Adapting this methodology to 3-cyanobenzenesulfonyl fluoride (B91410) would enable the synthesis of ¹⁸F-labeled this compound, a potential candidate for novel PET imaging agents.
Oxidation of Thioethers: Classic routes involving the oxidation of a corresponding trifluoromethyl thioether (3-cyanophenyl trifluoromethyl sulfide) remain relevant. Research into more environmentally benign and selective oxidizing agents continues to be an important direction.
These evolving synthetic strategies promise to make this compound and its derivatives more accessible for further study and application.
Exploration of Undiscovered Reactivity and Transformative Potential
The unique electronic properties imparted by the triflyl group suggest a rich and largely unexplored reactivity profile for this compound.
Activation of the Aromatic Ring: The SO₂CF₃ group is one of the most powerful electron-withdrawing groups, rendering the benzene (B151609) ring highly electron-deficient. This significantly activates the ring towards nucleophilic aromatic substitution (SₙAr), potentially allowing for the introduction of other functional groups under mild conditions.
Modulation of Nitrile Group Reactivity: The electronic effect of the meta-positioned triflyl group will influence the reactivity of the nitrile moiety. This could alter its behavior in reactions such as hydrolysis, reduction to an amine, or participation in cycloaddition reactions, potentially leading to novel heterocyclic scaffolds.
Radical Precursor Potential: Recent studies have shown that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor under visible-light photoredox conditions cas.cnrsc.org. Investigating whether this compound can undergo a similar single-electron transfer (SET) process could unlock new pathways for radical-based transformations.
Carbanion Stabilization: The triflyl group is exceptionally effective at stabilizing adjacent negative charges acs.org. While the target molecule lacks a benzylic proton, this property is crucial in derivatives and highlights the group's profound influence on the acidity and reactivity of neighboring C-H bonds in related structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or highly exothermic steps.
Advanced Applications in Emerging Chemical Technologies
The trifluoromethylsulfonyl group is a "super" isostere for other functionalities and is known to enhance key properties like metabolic stability, lipophilicity, and binding affinity in bioactive molecules. This makes compounds like this compound valuable building blocks.
Pharmaceutical and Agrochemical Intermediates: The positional isomer, 4-(Trifluoromethylsulphonyl)benzonitrile, is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the triflyl group can enhance biological activity guidechem.com. By extension, the 3-isomer represents an alternative scaffold for accessing novel bioactive compounds with potentially different structure-activity relationships.
PET Imaging: As mentioned, the development of methods for producing ¹⁸F-labeled aryl trifluoromethyl sulfones opens the door to their use as PET tracers researchgate.net. PET is a powerful non-invasive imaging technique for disease diagnosis and drug development. The synthesis of ¹⁸F-labeled this compound could lead to new imaging agents for oncology or neuroscience.
Materials Science: The strong dipole moment and electron-withdrawing nature of the functional groups in this molecule make it an interesting candidate for incorporation into advanced materials, such as liquid crystals, polymers, or organic electronics, where fine-tuning of electronic properties is critical.
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling
Modern chemical research increasingly relies on the synergy between experimental work and computational modeling to accelerate discovery and deepen understanding.
Reaction Mechanism and Prediction: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and calculating activation barriers. Computational studies on related benzonitrile (B105546) cycloaddition reactions have successfully predicted their outcomes mdpi.comresearchgate.net. Applying DFT to the synthesis and reactions of this compound can guide experimental design, saving time and resources by identifying the most promising reaction pathways.
Prediction of Physicochemical Properties: Computational methods can accurately predict key molecular properties such as electronic structure, dipole moment, and reactivity indices. For instance, studies on benzyltriflones have used computational approaches to understand the structure of the resulting carbanions acs.org. Such analysis for this compound would provide valuable insights into its behavior and potential applications in materials science.
Virtual Screening and Drug Design: In medicinal chemistry, computational docking studies are used to predict the binding affinity of molecules to biological targets nih.gov. If this compound is used as a scaffold for new drug candidates, computational modeling can guide the design of derivatives with enhanced potency and selectivity, focusing synthetic efforts on the most promising compounds.
This integrated approach, where computational predictions inform experimental investigations and experimental results validate and refine computational models, will be crucial for unlocking the full potential of this compound and related compounds.
Q & A
Q. Example Optimization Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Direct sulfonylation | AlCl₃ | DCM | 70 | 65–75 |
| Microwave-assisted | None | THF | 100 | 80–85 |
Yields improve with microwave-assisted synthesis due to rapid energy transfer .
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) .
- IR Spectroscopy : Confirms sulphonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) groups.
- X-ray Crystallography : Resolves steric effects from the bulky trifluoromethylsulphonyl group .
Q. Comparative Table :
| Group | σₚ Value | Reactivity in SNAr |
|---|---|---|
| CF₃SO₂ | +1.44 | High |
| NO₂ | +1.27 | Moderate |
| CN | +0.66 | Low |
What are the key considerations for scaling up the synthesis of this compound while maintaining yield?
Answer:
- Process Optimization :
- Continuous flow reactors improve heat dissipation .
- Catalyst recycling (e.g., AlCl₃ recovery).
- Safety : Controlled addition of sulfonyl chloride to prevent exothermic runaway .
Q. Scalability Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 75 | 98 |
| 100 | 70 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
